4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol is a key intermediate in the synthesis of Cediranib (AZD2171). [] Cediranib is a potent and selective inhibitor of vascular endothelial growth factor (VEGF) tyrosine kinase, showing activity against all three VEGF receptors. [] It has been investigated for its potential in treating various cancers, including colorectal cancer and recurrent glioblastoma. []
The synthesis of 4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol is a multi-step process. One of the final steps involves the alkylation of this compound with 1-(3-chloropropyl)pyrrolidine to yield Cediranib. [] This specific alkylation reaction utilizes 1-methyl-2-pyrrolidinone (NMP) as the solvent. []
The primary chemical reaction involving 4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol, as detailed in the provided research, is its alkylation with 1-(3-chloropropyl)pyrrolidine. This reaction forms an ether linkage, resulting in the formation of Cediranib. [] A significant finding from this reaction analysis is the identification of the azetidinium ion, 4-azoniaspiro[3.4]octane, as the active alkylating agent. [] This azetidinium ion is formed through a slow intramolecular cyclization of 1-(3-chloropropyl)pyrrolidine. []
While 4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol itself does not have a described mechanism of action in the provided research, its derivative, Cediranib, functions as a potent inhibitor of vascular endothelial growth factor (VEGF) tyrosine kinase. [] This inhibition disrupts VEGF signaling pathways, which are crucial for angiogenesis - the formation of new blood vessels. Inhibiting angiogenesis is a significant strategy in anti-cancer therapy, as it limits the tumor's ability to grow and metastasize.
The primary application of 4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol, based on the provided research, is its use as a vital intermediate in synthesizing Cediranib. [] Cediranib, in turn, is a promising anti-cancer agent that has undergone extensive preclinical and clinical evaluation for its efficacy against various types of cancer. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6